REV 2871

描述

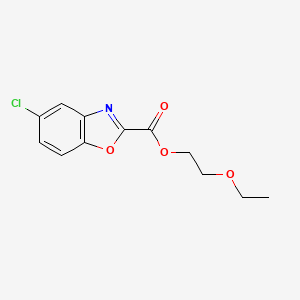

Structure

3D Structure

属性

CAS 编号 |

80263-73-6 |

|---|---|

分子式 |

C12H12ClNO4 |

分子量 |

269.68 g/mol |

IUPAC 名称 |

2-ethoxyethyl 5-chloro-1,3-benzoxazole-2-carboxylate |

InChI |

InChI=1S/C12H12ClNO4/c1-2-16-5-6-17-12(15)11-14-9-7-8(13)3-4-10(9)18-11/h3-4,7H,2,5-6H2,1H3 |

InChI 键 |

HNJUBRBHULQQFX-UHFFFAOYSA-N |

规范 SMILES |

CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl |

外观 |

Solid powder |

其他CAS编号 |

80263-73-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-ethoxyethyl 5-chlorobenzoxazole-2-carboxylate CHBZ REV 2871 REV-2871 |

产品来源 |

United States |

Foundational & Exploratory

SEW2871: A Deep Dive into its S1P1 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2][3][4][5] Its remarkable selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) has established SEW2871 as an invaluable pharmacological tool for elucidating the specific roles of S1P1 signaling in health and disease. This in-depth technical guide provides a comprehensive overview of the selectivity profile of SEW2871, detailing the quantitative data, experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Quantitative Selectivity Profile of SEW2871

The selectivity of SEW2871 for the S1P1 receptor has been extensively documented through various in vitro functional assays. The following tables summarize the key quantitative data that underscore its specific agonist activity.

Table 1: Potency of SEW2871 at the S1P1 Receptor

| Assay Type | Species | EC50 (nM) | Reference |

| GTPγS Binding Assay | Human | 13 | [6] |

| GTPγS Binding Assay | Murine | 20.7 | [6][7] |

| Calcium Mobilization Assay | Murine | - | [7][8] |

| β-Arrestin Recruitment | Human | - | [9] |

| ERK Activation | - | - | [2][4] |

| Akt Activation | - | - | [2][4] |

| Rac Activation | - | - | [2][4] |

Table 2: Selectivity of SEW2871 Across S1P Receptor Subtypes

| Receptor Subtype | Activity | Concentration Tested | Reference |

| S1P1 | Agonist | - | [1][3][5] |

| S1P2 | No significant activity | Up to 10 µM | [1][3][5] |

| S1P3 | No significant activity | Up to 10 µM | [1][3] |

| S1P4 | No significant activity | Up to 10 µM | [1][3][10] |

| S1P5 | No significant activity | Up to 10 µM | [1][3] |

Core Signaling Pathways Modulated by SEW2871

Activation of the S1P1 receptor by SEW2871 initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its primary signaling pathways involve the inhibition of adenylyl cyclase and the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K)-Akt, extracellular signal-regulated kinase (ERK), and the Rho family GTPase Rac. These pathways are central to the cellular responses mediated by S1P1, including cell survival, proliferation, and migration.

Figure 1: SEW2871-induced S1P1 signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the S1P1 receptor selectivity profile of SEW2871.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to a GPCR. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon its activation, providing a direct measure of receptor agonism.

Experimental Workflow:

Figure 2: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human or murine S1P1 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.[1][6]

-

Cells are harvested, washed with PBS, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membranes. The resulting membrane pellet is resuspended in an appropriate buffer and stored at -80°C.

-

-

Assay Procedure:

-

Membrane preparations (typically 5-20 µg of protein) are incubated in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol, 0.5% fatty acid-free BSA, 10 µM GDP, and varying concentrations of SEW2871.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

The mixture is incubated at 30°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Calcium Mobilization Assay (FLIPR)

This cell-based functional assay measures changes in intracellular calcium concentration upon GPCR activation. S1P1 receptor activation can lead to calcium mobilization through Gβγ-mediated activation of phospholipase C (PLC). The assay is often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow:

Figure 3: Workflow for the calcium mobilization assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

CHO or HEK293 cells expressing the S1P1 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

-

Incubation is typically carried out for 30-60 minutes at 37°C.

-

-

Assay Measurement:

-

The microplate is placed in a FLIPR instrument.

-

A baseline fluorescence reading is taken before the addition of the compound.

-

SEW2871 at various concentrations is added to the wells using the instrument's integrated fluidics.

-

The fluorescence intensity is monitored kinetically for a period of several minutes to capture the transient increase in intracellular calcium.

-

The data is analyzed by measuring the peak fluorescence response or the area under the curve.

-

β-Arrestin Recruitment Assay (PathHunter)

This assay measures the interaction between an activated GPCR and β-arrestin, a key event in receptor desensitization and signaling. The PathHunter assay from DiscoveRx utilizes enzyme fragment complementation (EFC) to quantify this interaction.

Experimental Workflow:

Figure 4: Workflow for the β-arrestin recruitment assay.

Detailed Methodology:

-

Cell Line and Culture:

-

Assay Procedure:

-

The engineered cells are plated in 96- or 384-well white-walled microplates and cultured overnight.

-

The cells are then incubated with varying concentrations of SEW2871 for a specified period (e.g., 60-90 minutes) at 37°C.

-

Upon agonist-induced S1P1 activation, β-arrestin-EA is recruited to the S1P1-PK, forcing the complementation of the two β-galactosidase fragments and forming an active enzyme.

-

Detection reagents containing the chemiluminescent substrate are added to the wells.

-

The plate is incubated at room temperature to allow for signal development.

-

The resulting luminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

Conclusion

References

- 1. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human S1PR1 Stable Cell Line-CHO (CSC-RG0834) - Creative Biogene [creative-biogene.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of SEW2871

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological effects of SEW2871, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).

Discovery

SEW2871 was identified through a high-throughput screening of chemical libraries aimed at discovering novel, selective agonists for the S1P1 receptor.[1] This screening effort was part of a broader search for compounds that could modulate the S1P signaling pathway, which is crucial for regulating lymphocyte trafficking. The discovery of SEW2871 provided a valuable chemical tool to probe the functions of the S1P1 receptor and explore its therapeutic potential.[2] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), SEW2871 is a structurally distinct synthetic molecule, offering advantages in terms of stability and oral bioavailability.

Chemical Synthesis

The synthesis of SEW2871, chemically named 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, involves a multi-step process. While the seminal paper by Hale et al. (2004) describes the discovery of a series of S1P1 agonists, a detailed synthesis for a derivative provides a likely pathway for SEW2871's production. The general strategy involves the formation of the central 1,2,4-oxadiazole ring by reacting a thiophene carboxylic acid derivative with a benzamidine derivative.

Putative Synthesis Scheme:

A plausible synthesis route for SEW2871 involves the following key steps:

-

Formation of the Thiophene Carboxylic Acid Chloride: 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Formation of the Amidoxime: 3-(Trifluoromethyl)benzonitrile is reacted with hydroxylamine to form N'-hydroxy-3-(trifluoromethyl)benzimidamide (an amidoxime).

-

Cyclization to form the 1,2,4-Oxadiazole Ring: The thiophene carboxylic acid chloride is then reacted with the N'-hydroxy-3-(trifluoromethyl)benzimidamide. This condensation reaction, typically carried out in a high-boiling solvent such as xylene and in the presence of a base like pyridine, leads to the formation of the 1,2,4-oxadiazole ring, yielding SEW2871.

Experimental Protocol: Synthesis of a SEW2871 derivative (ASR396)

The following protocol for a derivative provides a template for the synthesis of SEW2871:

-

Step 1: 4-Phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid is treated with oxalyl chloride in the presence of catalytic N,N-dimethylformamide to form the acid chloride in situ.

-

Step 2: The resulting thiophene carboxylic acid chloride is reacted with N-hydroxy-3-methoxy-benzamidine in the presence of pyridine in xylenes at 140°C for 1 hour to yield the corresponding oxadiazole derivative.

Mechanism of Action

SEW2871 is a potent and highly selective agonist for the S1P1 receptor, with a reported EC50 of 13.8 nM.[3] It shows no significant activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) at concentrations up to 10 µM. Upon binding to the S1P1 receptor, a G protein-coupled receptor (GPCR), SEW2871 initiates a cascade of intracellular signaling events.

Key downstream signaling pathways activated by SEW2871 include:

-

Extracellular signal-regulated kinase (ERK) pathway: Activation of the ERK pathway is a common downstream event for many GPCRs and is involved in cell proliferation, differentiation, and survival.

-

Akt (Protein Kinase B) pathway: The Akt pathway is a crucial signaling cascade that promotes cell survival and growth.

-

Rac signaling pathway: Rac, a small GTPase, is involved in regulating the actin cytoskeleton, cell motility, and membrane trafficking.

Activation of these pathways ultimately leads to the internalization of the S1P1 receptor. However, unlike some other S1P1 agonists, SEW2871-induced internalization is followed by receptor recycling to the cell surface. This recycling mechanism is thought to be sufficient for its effects on lymphocyte trafficking.[2]

Signaling Pathway of SEW2871 at the S1P1 Receptor

Caption: SEW2871 binds to and activates the S1P1 receptor, leading to downstream signaling and physiological effects.

Quantitative Data

The biological activity of SEW2871 has been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SEW2871

| Parameter | Value | Cell Line/System | Reference |

| EC50 (S1P1) | 13.8 nM | CHO cells expressing human S1P1 | [3] |

| Selectivity | No activation of S1P2, S1P3, S1P4, S1P5 | Up to 10 µM |

Table 2: In Vivo Effects of SEW2871 in Mice

| Dosage | Effect | Time Point | Reference |

| 1.25 to 30 mg/kg (gavage) | Dose-linear plasma concentrations | 5 hours | [4] |

| 20 mg/kg (gavage) | Maintained lymphopenia | Peak at 12 hours | [4] |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize SEW2871.

S1P1 Receptor Binding and Activation Assays

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

-

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange.

-

Protocol Outline:

-

Prepare cell membranes from cells overexpressing the S1P1 receptor.

-

Incubate the membranes with varying concentrations of SEW2871 in the presence of [³⁵S]GTPγS and GDP.

-

After incubation, separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide using filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data to determine the EC50 value.

-

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following S1P1 receptor activation.

-

Principle: S1P1 receptor activation can lead to the release of calcium from intracellular stores. Fluorescent calcium indicators are used to measure these changes.

-

Protocol Outline:

-

Load cells expressing the S1P1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of SEW2871 to the cells.

-

Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Experimental Workflow for In Vitro Assays

Caption: Workflow for characterizing SEW2871's in vitro activity on the S1P1 receptor.

In Vivo Lymphocyte Reduction Assay

This assay evaluates the effect of SEW2871 on peripheral blood lymphocyte counts in animal models.

-

Principle: S1P1 receptor agonists sequester lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocyte numbers (lymphopenia).

-

Protocol Outline:

-

Administer SEW2871 to mice, typically via oral gavage, at various doses.

-

At specific time points after administration, collect blood samples from the animals.

-

Perform a complete blood count (CBC) with differential to determine the number of lymphocytes.

-

Compare the lymphocyte counts in treated animals to those in vehicle-treated control animals to determine the percentage of lymphocyte reduction.

-

Conclusion

SEW2871 is a pivotal molecule in the study of S1P1 receptor biology and has served as a lead compound in the development of S1P1-targeting therapeutics. Its discovery through high-throughput screening and subsequent characterization have provided invaluable insights into the role of S1P1 in lymphocyte trafficking and its potential as a drug target for autoimmune diseases and other inflammatory conditions. The detailed understanding of its synthesis, mechanism of action, and biological effects continues to guide research and development in this important area of pharmacology.

References

SEW2871: An In-Depth Technical Guide to its Biological Functions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEW2871 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a synthetic, orally active compound, it serves as a critical tool in dissecting the multifaceted roles of S1P1 signaling in various physiological and pathological processes.[1][3] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), SEW2871 offers specificity for the S1P1 subtype, avoiding the complications of activating other S1P receptors.[2][4] This selectivity makes it an invaluable asset for research into autoimmune diseases, neurodegenerative disorders, inflammatory conditions, and more.[1][5][6] This document provides a comprehensive overview of the biological functions, signaling pathways, and experimental considerations associated with SEW2871.

Core Biological Functions

SEW2871's primary mechanism of action is the activation of the S1P1 receptor, a G protein-coupled receptor ubiquitously expressed in the body.[7] This interaction initiates a cascade of downstream events that culminate in a diverse range of biological effects.

Immunomodulation and Lymphocyte Trafficking

One of the most well-characterized effects of SEW2871 is its profound impact on the immune system. By activating S1P1 receptors, SEW2871 effectively reduces the number of circulating lymphocytes in the blood.[1][5] This occurs because S1P1 signaling is crucial for the egress of lymphocytes from secondary lymphoid organs like lymph nodes and the thymus.[5][8][9] SEW2871 induces the internalization and recycling of the S1P1 receptor on lymphocytes, which is thought to disrupt the S1P gradient that guides their exit.[1][8] This sequestration of lymphocytes in lymphoid tissues forms the basis of its immunosuppressive activity.[5][10]

Neurobiology and Central Nervous System

SEW2871 has demonstrated significant effects within the central nervous system (CNS). Studies have shown its potential in models of neurodegenerative diseases and its influence on neuronal excitability.

-

Alzheimer's Disease: In a rat model of Alzheimer's disease, chronic administration of SEW2871 was found to inhibit spatial memory impairment and hippocampal neuronal loss induced by β-amyloid.[1][6] The study suggested that deregulation of the S1P1 signaling pathway may be implicated in the development of Alzheimer's, and its activation could be a therapeutic strategy.[6]

-

Neuronal Excitability: SEW2871 alters the membrane properties of specific neurons. In the central lateral amygdala, it affects somatostatin-expressing neurons, which are involved in fear expression and pain modulation.[7][11] Specifically, it was observed to increase input resistance in regular-firing neurons and depolarize the resting membrane potential in late-firing neurons.[7][11]

-

Neuropathic Pain: The role of S1P1 activation in neuropathic pain is complex. While some studies suggest S1P1 signaling in astrocytes contributes to neuropathic pain, others are exploring its therapeutic potential.[12] SEW2871-induced mechanical allodynia has been linked to IL-1β formation through the NLRP3 inflammasome in astrocytes.[12]

Inflammatory Responses

SEW2871 has been shown to ameliorate inflammation in various preclinical models.

-

Experimental Colitis: In interleukin-10 gene-deficient mice, a model for Crohn's disease, oral treatment with SEW2871 ameliorated established colitis.[3] This was associated with a reduction in serum amyloid A, decreased colon myeloperoxidase concentration, and a depletion of peripheral CD4+ T cells.[1][3] It also suppressed the expression of Th1 and Th17 cytokines like TNF-α, IFN-γ, and IL-17A.[1]

-

Acute Lung Injury: Intravenous administration of SEW2871 attenuates LPS-induced acute inflammatory lung injury in mice, providing dose-dependent protection to the alveolar and vascular barriers.[1]

-

Kidney Ischemia-Reperfusion Injury: SEW2871 is effective in protecting kidneys against ischemia-reperfusion injury by reducing the infiltration of CD4+ T cells.[1][3]

Other Biological Roles

-

Liver Fibrosis: SEW2871 exerts a migratory effect on human hepatic stellate cells, increasing the content of smooth muscle α-actin and procollagen, suggesting a role in liver fibrosis research.[1]

-

Gastric Cancer: In a xenograft mouse model of gastric cancer, SEW2871 was found to promote tumor growth by recruiting myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which in turn impaired the anti-tumoral function of cytotoxic T lymphocytes.[13] This was linked to an enhanced expression of MDSC-recruiting chemokines like CXCL12, CXCL5, and CCL2 by the tumor cells.[13]

-

Endothelial Barrier Function: While in vitro studies have shown that SEW2871 can partially stabilize TNF-α-induced endothelial barrier breakdown, its in vivo effects in a clinically relevant sepsis model were detrimental, causing severe cardiac side effects and increased lethality without improving the endothelial barrier.[14]

Signaling Pathways

The binding of SEW2871 to the S1P1 receptor, a Gi-coupled protein, initiates a canonical signaling cascade. This leads to the activation of several key downstream pathways that mediate the diverse cellular responses.

Upon activation by SEW2871, the S1P1 receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. The Gαi subunit then dissociates and inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunits activate downstream effectors, most notably Phosphoinositide 3-kinase (PI3K). PI3K activation leads to the phosphorylation of Akt, a crucial node in cell survival and proliferation signaling. Furthermore, S1P1 activation by SEW2871 stimulates the Ras-related C3 botulinum toxin substrate 1 (Rac) pathway, which is a key regulator of the actin cytoskeleton and cell migration.[1][6] The activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway, is another significant consequence of SEW2871-mediated S1P1 signaling.[1]

Caption: SEW2871 activates the S1P1 receptor, leading to downstream signaling via Akt, Rac, and ERK.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| EC50 | 13 nM | Activation of S1P1 receptor | |

| EC50 | 13.8 nM | Activation of S1P1 receptor | [1] |

| EC50 | 10-20 nM | Activation of mouse and human S1P1 receptors | [8] |

| EC50 | 20.7 nM | Activation of mS1P1 receptor in GTPγS binding assay | [4] |

| Selectivity | No activation | Does not activate S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 µM | [2][4] |

| In Vivo Dosage (Mice) | 20 mg/kg/day (gavage) | Amelioration of experimental colitis in IL-10-/- mice | [1][3] |

| In Vivo Dosage (Mice) | 0-0.3 mg/kg (IV) | Attenuation of LPS-induced acute inflammatory lung injury | [1] |

| In Vivo Dosage (Rats) | 0.5 mg/kg (IP, daily) | Inhibition of β-amyloid-induced spatial memory impairment | [1] |

Experimental Protocols & Methodologies

In Vivo Models

-

Experimental Colitis Model:

-

Animal Model: Interleukin-10 gene-deficient (IL-10-/-) mice are used as a model for Crohn's disease.[3]

-

Treatment: SEW2871 is administered by oral gavage at a dose of 20 mg/kg/day for a specified period (e.g., 2 weeks).[3]

-

Analysis: Efficacy is assessed by monitoring body weight, and analyzing serum amyloid A concentration. Colon tissues are collected for myeloperoxidase (MPO) concentration measurement and histological examination.[1][3] Lymphocytes from blood and colon lamina propria are isolated for flow cytometric analysis of T cell populations (e.g., CD4+CD45+).[3] Colon tissue is also used for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-17A).[1][3] Western blotting can be used to analyze signaling proteins like p-STAT-3.[3]

-

Caption: Workflow for evaluating SEW2871's therapeutic effects in a mouse model of colitis.

In Vitro Assays

-

Calcium Flux Assay:

-

Purpose: To determine the agonist activity of SEW2871 on S1P receptors.

-

Methodology: Cells (e.g., CHO cells) transiently expressing a specific S1P receptor subtype are used.[4] The assay is often performed using a fluorescent imaging plate reader (FLIPR).[3] Cells are loaded with a calcium-sensitive dye. Upon addition of SEW2871, receptor activation leads to an intracellular calcium flux, which is detected as a change in fluorescence intensity.[4]

-

-

GTPγS Binding Assay:

-

Purpose: To measure the activation of G proteins following receptor agonism.

-

Methodology: Membranes from cells overexpressing the S1P1 receptor are incubated with SEW2871 and a radiolabeled, non-hydrolyzable GTP analog (GTPγS).[4] Receptor activation stimulates the exchange of GDP for GTPγS on the Gα subunit. The amount of bound GTPγS is then quantified, providing a measure of G protein activation.[4][8]

-

-

Cell Migration Assay:

-

Purpose: To assess the effect of SEW2871 on the migration of specific cell types.

-

Methodology: Transwell chambers are typically used.[13] A cell suspension (e.g., myeloid-derived suppressor cells) is placed in the upper chamber, and a solution containing chemokines with or without SEW2871 is placed in the lower chamber. After an incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.[13]

-

Electrophysiology

-

Patch-Clamp Recording:

-

Purpose: To study the effects of SEW2871 on the electrical properties of neurons.

-

Methodology: Brain slices containing the region of interest (e.g., central amygdala) are prepared.[7] Transgenic animals can be used to identify specific neuron populations (e.g., fluorescently labeled somatostatin neurons).[7][11] Whole-cell patch-clamp recordings are performed in current-clamp mode to measure parameters like resting membrane potential, input resistance, and action potential firing in response to current injections, both before and after the application of SEW2871.[7]

-

Conclusion

SEW2871 is a cornerstone pharmacological tool for investigating S1P1-mediated biology. Its high selectivity allows for precise interrogation of this pathway in a multitude of contexts, from immune cell trafficking to neuronal signaling. The extensive body of research summarized herein highlights its roles in inflammation, neurodegeneration, and cancer, underscoring the therapeutic potential of targeting the S1P1 receptor. Researchers utilizing SEW2871 should consider its complex and sometimes context-dependent effects, as illustrated by its opposing roles in inflammatory colitis versus sepsis-induced endothelial dysfunction. A thorough understanding of its signaling mechanisms and careful experimental design are paramount to leveraging this potent compound for novel discoveries and therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 9. oncotarget.com [oncotarget.com]

- 10. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala [scholarworks.indianapolis.iu.edu]

- 12. pnas.org [pnas.org]

- 13. A selective sphingosine-1-phosphate receptor 1 agonist SEW-2871 aggravates gastric cancer by recruiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of SEW2871: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SEW2871, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the biochemical and cellular activities of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of SEW2871, focusing on its potency, efficacy, and selectivity for the S1P1 receptor.

Table 1: Potency of SEW2871 at the S1P1 Receptor

| Assay Type | Species | EC50 (nM) | Reference |

| GTPγS Binding Assay | Human | 13 | [1] |

| GTPγS Binding Assay | Murine | 20.7 | [1] |

| Receptor Internalization Assay | Human (U2OS cells) | 270 | [2] |

| Calcium Mobilization (FLIPR) | Human (CHO-K1 cells) | 13.8 | [2] |

Table 2: Selectivity Profile of SEW2871

| Receptor Subtype | Activity | Concentration Tested (μM) | Reference |

| S1P2 | No activity | up to 10 | |

| S1P3 | No activity | up to 10 | |

| S1P4 | No activity | up to 10 | |

| S1P5 | No activity | up to 10 |

Signaling Pathways and Mechanism of Action

SEW2871 is a selective agonist for the S1P1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3][4] Upon binding of SEW2871, the S1P1 receptor undergoes a conformational change, leading to the activation of its associated Gi/o protein. This initiates a downstream signaling cascade that results in the activation of several key intracellular signaling pathways, including the ERK, Akt, and Rac pathways.[2] These pathways are crucial in regulating various cellular processes such as cell survival, proliferation, and migration.

References

- 1. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

SEW2871: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune regulation.[1] As an orally active small molecule, SEW2871 has been instrumental in elucidating the physiological and pathological roles of S1P1 signaling. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of SEW2871, compiling key data and experimental methodologies to support further research and development in this area.

Pharmacokinetics

The pharmacokinetic profile of SEW2871 has been primarily characterized in murine models. Following oral administration, SEW2871 is absorbed and distributed, exerting its systemic effects.

Preclinical Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of SEW2871 in mice following a single oral dose is presented in Table 1. Plasma concentrations of SEW2871 have been shown to be dose-linear at 5 hours post-administration, a time point that corresponds to maximal lymphopenia.[2]

Table 1: Pharmacokinetic Parameters of SEW2871 in Mice

| Parameter | Value | Conditions | Analytical Method |

| Cmax | 2.0 µg/mL | 10 mg/kg, single oral dose | GC-MS |

| Tmax | 6 hours | 10 mg/kg, single oral dose | GC-MS |

| t1/2 | 7.1 hours | 10 mg/kg, single oral dose | GC-MS |

| Plasma Clearance | 30.7 mL/kg/h | 10 mg/kg, single oral dose | GC-MS |

| Vd | 313 mL/kg | 10 mg/kg, single oral dose | GC-MS |

Data sourced from non-compartmental analysis of plasma levels over 24 hours.[2]

Metabolism

Currently, there is limited publicly available information regarding the specific metabolic pathways and potential metabolites of SEW2871. Further in vitro and in vivo studies are required to fully characterize its metabolic fate.

Pharmacodynamics

The primary pharmacodynamic effect of SEW2871 is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the peripheral blood.[1] This effect is mediated through its agonist activity at the S1P1 receptor.

Mechanism of Action and Signaling Pathways

SEW2871 acts as a selective agonist at the S1P1 receptor with an EC50 of approximately 13.8 nM.[1] Unlike the endogenous ligand S1P, which also binds to other S1P receptor subtypes, SEW2871 exhibits high selectivity for S1P1.[1] Activation of S1P1 by SEW2871 on lymphocytes and endothelial cells leads to the sequestration of lymphocytes in secondary lymphoid organs such as lymph nodes and Peyer's patches, thereby reducing their numbers in the circulation.

The binding of SEW2871 to S1P1 initiates a cascade of intracellular signaling events. Key downstream pathways activated by SEW2871 include the Ras-related C3 botulinum toxin substrate (Rac), extracellular signal-regulated kinase (ERK), and Protein Kinase B (Akt) pathways.[1] These pathways are involved in cell migration, survival, and proliferation.

In Vivo Efficacy in Preclinical Models

SEW2871 has demonstrated efficacy in a variety of preclinical models of inflammatory and autoimmune diseases, as well as other conditions. A summary of these findings is presented in Table 2.

Table 2: In Vivo Applications and Efficacy of SEW2871

| Disease Model | Species | Dosing Regimen | Key Findings |

| Experimental Colitis | IL-10-/- Mice | 20 mg/kg/day, gavage | Ameliorated colitis, reduced inflammatory markers. |

| Alzheimer's Disease | Rat | 0.5 mg/kg/day, IP | Inhibited spatial memory impairment and neuronal loss. |

| Acute Lung Injury | C57Bl/6 Mice | 0-0.3 mg/kg, IV | Attenuated LPS-induced lung injury. |

| Ischemia-Reperfusion Injury | Mice | Not specified | Protected kidneys from injury by reducing CD4+ T cell infiltration. |

| Diabetic Nephropathy | Rat | Not specified | Reduced albuminuria. |

Experimental Protocols

In Vivo Lymphopenia Induction and Measurement in Mice

This protocol outlines the key steps for inducing and quantifying lymphopenia in mice following the administration of SEW2871.

1. Preparation of SEW2871 Dosing Solution:

-

SEW2871 can be formulated in a vehicle such as a mixture of Tween 20 and DMSO for oral administration.[2] The final concentration should be adjusted to deliver the desired dose in a suitable volume for gavage.

2. Animal Dosing:

-

Administer the prepared SEW2871 solution to mice via oral gavage. Doses ranging from 1.25 to 30 mg/kg have been reported to induce dose-linear plasma concentrations.[2]

3. Blood Sample Collection:

-

At predetermined time points post-dosing (e.g., 5 hours for maximal lymphopenia), collect blood samples.[2]

-

For terminal studies, blood can be collected via cardiac puncture.[2]

-

For longitudinal studies, smaller volumes of blood can be collected from the saphenous vein.

4. Lymphocyte Counting:

-

Automated Analyzer: Blood lymphocyte numbers can be measured using an automated hematology analyzer.[2]

-

Flow Cytometry:

-

Lyse red blood cells using a suitable lysis buffer.

-

Stain the remaining white blood cells with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).

-

Acquire the stained cells on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter characteristics and marker expression to determine the absolute count or percentage of lymphocytes.

-

Conclusion

SEW2871 is a valuable pharmacological tool for investigating the roles of the S1P1 receptor in health and disease. Its well-characterized pharmacokinetic and pharmacodynamic properties in preclinical models, particularly its ability to induce a robust and reversible lymphopenia, make it a cornerstone for studies in immunology, inflammation, and beyond. While further research is needed to delineate its metabolic profile, the existing data provide a strong foundation for its continued use in advancing our understanding of S1P1 biology and its therapeutic potential.

References

The Structure-Activity Relationship of SEW2871: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective Sphingosine-1-Phosphate Receptor 1 Agonist

Introduction

SEW2871 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and immune responses. Its selectivity for S1P1 over other S1P receptor subtypes has made it a valuable pharmacological tool for elucidating the physiological functions of S1P1 and a lead compound for the development of novel therapeutics for autoimmune diseases, inflammatory conditions, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SEW2871, detailing its synthesis, biological activity, and the key structural motifs that govern its potency and selectivity.

Core Structure and Pharmacophore

The chemical name for SEW2871 is 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. Its structure is characterized by a central 1,2,4-oxadiazole ring linking a substituted thiophene moiety and a trifluoromethylphenyl group.

Key Structural Features:

-

1,2,4-Oxadiazole Core: This heterocyclic ring serves as a rigid scaffold, appropriately positioning the two aromatic substituents for optimal interaction with the S1P1 receptor binding pocket.

-

5-Substituted Thiophene Ring: The 4-phenyl and 5-trifluoromethyl substituents on the thiophene ring are crucial for high-affinity binding.

-

3-(Trifluoromethyl)phenyl Group: The trifluoromethyl group at the meta-position of the phenyl ring significantly contributes to the compound's potency and selectivity.

Synthesis

The synthesis of SEW2871 and its analogs generally involves the construction of the central 1,2,4-oxadiazole ring. A common synthetic strategy involves the condensation of a substituted amidoxime with an activated carboxylic acid derivative or an acyl chloride.

Generalized Synthetic Scheme:

Caption: Generalized synthesis of the 1,2,4-oxadiazole core.

Structure-Activity Relationship (SAR)

While a comprehensive, publicly available SAR study detailing systematic modifications of all SEW2871 components is limited, analysis of related 1,2,4-oxadiazole and thiophene-based S1P1 agonists provides significant insights into the key structural requirements for activity.

Modifications of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a key structural element. However, it has been shown to be susceptible to metabolic degradation by enterobacteria. To address this, alternative central heterocyclic scaffolds have been explored.

| Central Scaffold | S1P1 EC50 (nM) | S1P3 Selectivity (fold) | Key Observations |

| 1,2,4-Oxadiazole | 13.8 | >1000 | Potent and selective, but metabolically liable. |

| 1,3-Thiazole | 3.4 | >5800 | Improved metabolic stability against enterobacteria while maintaining high potency and selectivity.[1] |

Modifications of the Aromatic Moieties

The nature and substitution pattern of the aromatic rings attached to the central heterocycle are critical determinants of potency and selectivity.

Table 1: SAR of the Phenyl Ring Substituents (based on 3,5-diphenyl-1,2,4-oxadiazole analogs)

| R1 (Position 3) | R2 (Position 5) | S1P1 IC50 (nM) | S1P3 IC50 (nM) | Selectivity (S1P3/S1P1) |

| Phenyl | 3-Trifluoromethylphenyl | 2.5 | 1300 | 520 |

| Phenyl | 4-Trifluoromethylphenyl | 1.8 | 800 | 444 |

| Phenyl | 3,5-bis(Trifluoromethyl)phenyl | 0.6 | >10000 | >16667 |

| 4-Chlorophenyl | 3,5-bis(Trifluoromethyl)phenyl | 1.2 | >10000 | >8333 |

| 4-Methoxyphenyl | 3,5-bis(Trifluoromethyl)phenyl | 2.0 | >10000 | >5000 |

Note: Data is illustrative and derived from studies on related 3,5-diphenyl-1,2,4-oxadiazole S1P1 agonists.

Key SAR Insights:

-

Lipophilic Headgroup: A lipophilic group, such as a phenyl or substituted phenyl ring, at the 3-position of the oxadiazole is generally favored.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly trifluoromethyl groups, on the terminal phenyl ring (at the 5-position of the oxadiazole) is crucial for high potency and selectivity against the S1P3 receptor. The 3,5-bis(trifluoromethyl) substitution pattern appears to be optimal.

-

Thiophene Moiety: In SEW2871, the phenyl ring at the 5-position is replaced by a 4-phenyl-5-(trifluoromethyl)thiophen-2-yl group. This modification maintains high potency and selectivity, suggesting that the thiophene ring acts as a bioisostere for the substituted phenyl ring.

Biological Activity and Signaling Pathways

SEW2871 is a potent and selective agonist for the human S1P1 receptor with a reported EC50 of approximately 13.8 nM.[2] It shows high selectivity, with no significant activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) at concentrations up to 10 µM.[3][4]

Upon binding to the S1P1 receptor, which is coupled to the Gαi subunit, SEW2871 initiates a cascade of downstream signaling events.

Caption: SEW2871 signaling pathway via the S1P1 receptor.

Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a direct measure of G protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human S1P1 receptor.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of SEW2871 or other test compounds, and [³⁵S]GTPγS in the assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding as a function of agonist concentration and determine the EC50 value.

Caption: GTPγS binding assay workflow.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gαi activation.

Methodology:

-

Cell Culture: Culture cells expressing the S1P1 receptor in a suitable medium.

-

Cell Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of SEW2871.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of SEW2871 concentration to determine the IC50 value.

ERK Phosphorylation Western Blot

This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector in the S1P1 signaling pathway.

Methodology:

-

Cell Treatment: Treat S1P1-expressing cells with SEW2871 for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Signal Detection: Detect the chemiluminescent signal and quantify the band intensities.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

In Vivo Activity and Potential Liabilities

SEW2871 is orally active and has demonstrated efficacy in various animal models of human diseases, including colitis, Alzheimer's disease, and inflammatory lung injury.[2] It effectively reduces the number of circulating lymphocytes by sequestering them in secondary lymphoid organs.

However, it is important to note that some studies have reported potential cardiovascular side effects. For instance, in a model of sepsis, SEW2871 was associated with severe cardiac side effects.[5] This highlights the importance of carefully evaluating the safety profile of S1P1 agonists in the context of different disease states.

Conclusion

SEW2871 is a foundational molecule in the study of S1P1 receptor biology and a valuable lead for the development of S1P1-targeted therapeutics. Its structure-activity relationship is characterized by the critical roles of the 1,2,4-oxadiazole core, the substituted thiophene ring, and the trifluoromethylphenyl moiety in conferring high potency and selectivity. Future drug discovery efforts will likely focus on optimizing the pharmacokinetic and metabolic properties of SEW2871-based analogs while maintaining their favorable activity profile and minimizing potential off-target effects. A thorough understanding of the SAR of this chemical series is essential for the rational design of next-generation S1P1 receptor modulators with improved therapeutic indices.

References

- 1. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 5. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

SEW2871: A Selective S1P1 Receptor Agonist for Sphingosine-1-Phosphate Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a potent and selective synthetic agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in a myriad of physiological processes, most notably in lymphocyte trafficking and endothelial barrier function.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which is non-selective, SEW2871 offers a targeted approach to modulate S1P1 signaling, making it an invaluable tool for both basic research and preclinical drug development. This technical guide provides a comprehensive overview of SEW2871, its mechanism of action, downstream signaling effects, and detailed experimental protocols.

Core Concepts: SEW2871 and S1P1 Signaling

SEW2871 is a cell-permeable and orally active compound that selectively binds to and activates the S1P1 receptor.[2] This selectivity is a key advantage, as it avoids the pleiotropic effects associated with the non-selective activation of other S1P receptor subtypes (S1P2-5). Activation of S1P1 by SEW2871 initiates a cascade of intracellular signaling events that are central to its biological effects.

Mechanism of Action

Upon binding to the S1P1 receptor, SEW2871 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi family. This activation triggers downstream signaling pathways that ultimately mediate the cellular responses to SEW2871. A key consequence of S1P1 activation by SEW2871 is the induction of receptor internalization and recycling, a process that is crucial for modulating the cellular sensitivity to S1P signaling.[2]

Downstream Signaling Pathways

The activation of S1P1 by SEW2871 leads to the engagement of several key downstream signaling pathways:

-

ERK (Extracellular signal-regulated kinase) Pathway: SEW2871 has been shown to activate the ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[2]

-

Akt (Protein Kinase B) Pathway: Activation of the PI3K/Akt pathway is another important consequence of SEW2871-mediated S1P1 signaling.[2][3] This pathway is a critical regulator of cell survival, growth, and metabolism.

-

Rac Signaling: SEW2871 also activates the Rac signaling pathway, a member of the Rho family of small GTPases.[2] Rac plays a significant role in regulating the actin cytoskeleton, cell migration, and endothelial barrier function.[1]

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: In the context of inflammatory conditions, SEW2871 treatment has been shown to suppress the phosphorylation of STAT3, a key transcription factor involved in the expression of pro-inflammatory cytokines.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and application of SEW2871.

Table 1: In Vitro Activity of SEW2871

| Parameter | Value | Receptor Subtype(s) | Assay System | Reference |

| EC50 | 13 nM | S1P1 | Not specified | |

| EC50 | 13.8 nM | S1P1 | Not specified | [2][6] |

| EC50 | 13 ± 8 nM | S1P1 | Cell culture | [7] |

| Selectivity | No activation at 10 µM | S1P2, S1P3, S1P4, S1P5 | Not specified |

Table 2: In Vivo Applications of SEW2871

| Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| IL-10 deficient mice (colitis model) | 20 mg/kg/day for 2 weeks | Gavage | Ameliorated colitis, reduced CD4+ T cells and pro-inflammatory cytokines | [4][5] |

| Rat (Alzheimer's disease model) | 0.5 mg/kg daily for 2 weeks | Intraperitoneal | Inhibited spatial memory impairment and hippocampal neuronal loss | [2] |

| C57Bl/6 mice (acute lung injury model) | 0-0.3 mg/kg | Intravenous | Attenuated LPS-induced lung injury | [2] |

| Mice | Not specified | Not specified | Reduced lymphocyte numbers in blood | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SEW2871, based on cited literature.

In Vitro S1P1 Receptor Activation Assay

Objective: To determine the potency and efficacy of SEW2871 in activating the S1P1 receptor.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human S1P1 receptor, such as CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells.

-

Compound Preparation: Prepare a stock solution of SEW2871 in DMSO. Further dilute the stock solution in a suitable assay buffer to create a range of concentrations for the dose-response curve.

-

Assay Principle: A common method is to measure the downstream consequences of Gαi-coupled receptor activation, such as inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels, or the activation of downstream kinases like ERK and Akt. Alternatively, a GTPγS binding assay can be used to directly measure G protein activation.

-

Procedure (Example using ERK phosphorylation):

-

Seed the S1P1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for a few hours to reduce basal signaling.

-

Treat the cells with varying concentrations of SEW2871 for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the SEW2871 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

In Vivo Murine Model of Colitis

Objective: To evaluate the therapeutic efficacy of SEW2871 in a mouse model of inflammatory bowel disease.

Methodology:

-

Animal Model: Use interleukin-10 gene-deficient (IL-10-/-) mice, which spontaneously develop colitis.

-

SEW2871 Administration:

-

Assessment of Colitis Severity:

-

Monitor body weight, stool consistency, and the presence of blood in the feces throughout the treatment period.

-

At the end of the study, sacrifice the mice and collect the colon.

-

Measure the colon length and weight.

-

Perform histological analysis of colon sections to assess inflammation, ulceration, and tissue damage.

-

-

Immunological Analysis:

-

Isolate lymphocytes from the blood and the colonic lamina propria.

-

Use flow cytometry to quantify the populations of different immune cells, particularly CD4+ T cells.[4]

-

Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17A) in the colon tissue using methods like quantitative PCR or ELISA.[4]

-

-

Statistical Analysis: Compare the parameters between the SEW2871-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of SEW2871 via S1P1 Receptor

Caption: SEW2871 activates the S1P1 receptor, leading to downstream signaling cascades.

Experimental Workflow for In Vivo Colitis Study

Caption: Workflow for evaluating the therapeutic effect of SEW2871 in a mouse model of colitis.

References

- 1. SEW 2871, S1P1 agonist (CAS 256414-75-2) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SEW2871 Protocol for In Vivo Mouse Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] As an orally active compound, it has been instrumental in elucidating the role of S1P1 signaling in various physiological and pathological processes.[1] In vivo studies in mice have demonstrated its therapeutic potential in models of inflammatory bowel disease, kidney injury, and neurological disorders.[1][2] SEW2871 induces lymphopenia by preventing the egress of lymphocytes from secondary lymphoid organs, a key mechanism underlying its immunomodulatory effects.[1][2] Unlike the non-selective S1P receptor agonist FTY720, SEW2871's selectivity for S1P1 helps to avoid off-target effects, such as bradycardia, which is associated with S1P3 activation.[2] This document provides detailed application notes and protocols for the use of SEW2871 in in vivo mouse studies, based on established research.

Mechanism of Action

SEW2871 is a synthetic agonist that selectively binds to and activates the S1P1 receptor with a reported EC50 of 13 nM.[1] Activation of S1P1 by SEW2871 initiates a cascade of downstream signaling pathways, including the activation of ERK, Akt, and Rac.[1][3] This signaling is crucial for regulating lymphocyte trafficking. By activating S1P1 on lymphocytes, SEW2871 internalizes the receptor, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes. This results in a reversible, dose-dependent reduction in circulating lymphocytes.[4]

Signaling Pathway

The binding of SEW2871 to the S1P1 receptor, a G protein-coupled receptor, triggers intracellular signaling cascades that mediate its diverse biological effects. Key pathways involved include:

Caption: SEW2871 activates the S1P1 receptor, leading to downstream signaling and cellular responses.

Experimental Protocols

Amelioration of Experimental Colitis in IL-10 Deficient Mice

This protocol is adapted from a study investigating the therapeutic effects of SEW2871 in a mouse model of Crohn's disease.[2][5]

Experimental Workflow:

Caption: Experimental workflow for evaluating SEW2871 in a mouse model of colitis.

Materials:

-

SEW2871 (Cayman Chemical or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Tween 20

-

Distilled water

-

Gavage needles

-

IL-10 gene-deficient (IL-10-/-) mice

Procedure:

-

Preparation of SEW2871 Solution: Dissolve SEW2871 in 100% DMSO and then dilute with 50% Tween 20 to the desired final concentration.[2]

-

Animal Groups: Divide IL-10-/- mice into a treatment group and a control group. A wild-type (WT) group receiving the vehicle can also be included for baseline comparison.[2]

-

Administration: Administer SEW2871 to the treatment group by oral gavage at a dose of 20 mg/kg/day.[1][2] The control group should receive an equal volume of the vehicle (e.g., distilled water).[2]

-

Treatment Duration: Continue the daily administration for a period of 2 weeks.[2]

-

Outcome Assessment: At the end of the treatment period, evaluate the severity of colitis and other relevant parameters. This can include histological analysis of the colon, measurement of serum amyloid A, tissue myeloperoxidase (MPO) activity, flow cytometry analysis of T cells in blood and colon lamina propria, and quantification of proinflammatory cytokine mRNA expression (e.g., TNF-α, IFN-γ, IL-1β, IL-17A).[2][5] Additionally, the expression of phosphorylated STAT3 (p-STAT-3) in lymphocytes from the colon lamina propria can be assessed by Western blotting.[2]

Attenuation of LPS-Induced Acute Lung Injury

This protocol is based on studies evaluating the protective effects of SEW2871 in a model of inflammatory lung injury.[6]

Materials:

-

SEW2871

-

Lipopolysaccharide (LPS)

-

Saline or other appropriate vehicle

-

C57Bl/6 mice

Procedure:

-

Induction of Lung Injury: Induce acute lung injury in C57Bl/6 mice by administering LPS.

-

SEW2871 Administration:

-

Outcome Assessment: Evaluate the extent of lung injury and inflammation. This can be done by measuring bronchoalveolar lavage (BAL) fluid for total protein concentration and inflammatory cell counts.[6]

Quantitative Data Summary

| Study Focus | Animal Model | SEW2871 Dose & Route | Key Findings | Reference |

| Experimental Colitis | IL-10-/- Mice | 20 mg/kg/day, oral gavage | Reduced colitis severity, serum amyloid A, and colon MPO. Decreased peripheral CD4+ T cells and their homing to the colon. Suppressed Th1 and Th17 cytokines and p-STAT-3 expression. | [2][5] |

| Alzheimer's Disease Model | Aβ1-42 injected rats | 0.5 mg/kg/day, intraperitoneal | Inhibited spatial memory impairment and hippocampal neuronal loss. | [1][7] |

| Acute Lung Injury | C57Bl/6 Mice | 0-0.3 mg/kg, intravenous or intratracheal | Provided dose-dependent protection against LPS-induced alveolar and vascular barrier disruption. | [1][6] |

| Kidney Ischemia-Reperfusion Injury | Mice | Not specified | Protected kidneys by reducing CD4+ T cell infiltration. | [1][2] |

| Neuropathic Pain | Mice with chronic constriction injury | 20 mg/kg, oral | Did not attenuate the development of mechano-allodynia. | [8] |

| Sepsis | Sprague-Dawley rats (CASP model) | Not specified | Caused severe cardiac side effects and increased lethality in septic animals. Did not attenuate endothelial barrier dysfunction. | [9] |

Important Considerations

-

Vehicle Selection: SEW2871 is typically dissolved in DMSO and then diluted. The final vehicle composition should be carefully considered and a vehicle-only control group should always be included in experiments.[2]

-

Dose and Route of Administration: The optimal dose and route of administration will depend on the specific experimental model and desired outcome. Doses have been reported to range from 0.3 mg/kg for acute lung injury to 20 mg/kg for colitis models.[1][2][6]

-

Pharmacokinetics: Following a single oral dose of 10 mg/kg in mice, the maximum plasma concentration (Cmax) is reached at approximately 6 hours (Tmax), with a half-life (t1/2) of about 7.1 hours. Peak lymphopenia is maintained for around 12 hours and gradually returns to baseline as the plasma concentration of SEW2871 declines.[4]

-

Potential Side Effects: While SEW2871 is more selective than older S1P receptor modulators, it is important to be aware of potential side effects. In a rat model of sepsis, SEW2871 was associated with severe cardiac side effects and increased mortality.[9]

-

Model-Specific Effects: The effects of SEW2871 can be highly dependent on the disease model. For instance, while it shows therapeutic benefit in inflammatory models like colitis, it did not alleviate neuropathic pain in one study.[2][8]

Conclusion

SEW2871 is a valuable pharmacological tool for investigating the in vivo functions of the S1P1 receptor. The protocols and data presented here provide a foundation for designing and executing robust in vivo mouse studies. Researchers should carefully consider the specific context of their experimental model when applying these protocols and interpreting the results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "S1P1-selective in vivo-active agonists from high-throughput screening:" by Euijung Jo, M. Germana Sanna et al. [digitalcommons.memphis.edu]

- 4. researchgate.net [researchgate.net]

- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of SEW2871 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] As a cell-permeable compound, it is a valuable tool for studying S1P1-mediated signaling pathways in various in vitro models. This document provides detailed protocols for the proper dissolution and application of SEW2871 in cell culture experiments to ensure reproducible and reliable results.

Data Presentation

Table 1: Chemical Properties and Solubility of SEW2871

| Property | Value | Source |

| Molecular Weight | 440.36 g/mol | |

| Formula | C₂₀H₁₀F₆N₂OS | |

| Solubility | ||

| DMSO | Up to 56.77 mM (25 mg/mL) | [2] |

| 20 mM (8.81 mg/mL) | [1] | |

| Ethanol | Up to 45.42 mM (20 mg/mL) | [2] |

| 20 mM (8.81 mg/mL) | [1] |

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] For some preparations, ultrasonication may be needed to fully dissolve the compound.[2]

Table 2: Recommended Storage Conditions for SEW2871 Solutions

| Solution Type | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [3] |

| Stock Solution in DMSO | -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

Recommendation: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Experimental Protocols

Protocol 1: Preparation of a 20 mM SEW2871 Stock Solution in DMSO

Materials:

-

SEW2871 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculate the required mass of SEW2871:

-

To prepare 1 mL of a 20 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 20 mmol/L x 0.001 L x 440.36 g/mol = 8.8072 mg

-

-

-

Weigh the SEW2871 powder:

-

Carefully weigh out approximately 8.81 mg of SEW2871 powder and place it in a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the SEW2871 powder.

-

-

Ensure complete dissolution:

-

Vortex the tube thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

-

-

Storage:

-

Aliquot the 20 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

-

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. A concentration of ≤ 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[4][5][6] It is crucial to determine the specific tolerance of your cell line with a DMSO vehicle control experiment.

-

Intermediate Dilutions: To avoid precipitation of SEW2871 upon dilution into aqueous cell culture medium, it is recommended to perform one or more intermediate dilution steps.

Example: Preparing a 100 nM final concentration of SEW2871 in a 2 mL well of a 6-well plate:

-

Thaw the Stock Solution:

-

Thaw one aliquot of the 20 mM SEW2871 stock solution at room temperature.

-

-

Prepare an Intermediate Dilution (e.g., 20 µM):

-

Dilute the 20 mM stock solution 1:1000 in sterile cell culture medium. For example, add 1 µL of the 20 mM stock to 999 µL of pre-warmed cell culture medium. This results in a 20 µM intermediate solution. Mix thoroughly by gentle pipetting.

-

-

Prepare the Final Working Solution:

-

To achieve a final concentration of 100 nM in 2 mL of media, you will need to add a specific volume of the 20 µM intermediate solution. Use the following calculation (C1V1 = C2V2):

-

(20,000 nM)(V1) = (100 nM)(2000 µL)

-

V1 = (100 * 2000) / 20000 = 10 µL

-

-

Add 10 µL of the 20 µM intermediate solution to the well containing the cells and 1990 µL of cell culture medium. The final volume will be 2 mL, and the final concentration of SEW2871 will be 100 nM.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to a separate well. In this example, the final DMSO concentration would be negligible and well below the 0.1% threshold.

-

Mandatory Visualizations

References

Application Notes and Protocols: SEW2871 in Experimental Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. By activating S1P1, SEW2871 is thought to sequester lymphocytes in lymphoid organs, thereby preventing their infiltration into inflamed tissues. This mechanism of action has made SEW2871 a compound of interest for the treatment of various inflammatory conditions, including experimental colitis. These application notes provide a detailed overview of the use of SEW2871 in a preclinical model of colitis, specifically the Interleukin-10 gene-deficient (IL-10-/-) mouse model, which mimics features of Crohn's disease.

Mechanism of Action in Colitis

SEW2871's therapeutic effect in experimental colitis is primarily attributed to its agonistic activity on the S1P1 receptor. This leads to the downregulation of S1P1 on lymphocytes, trapping them in secondary lymphoid organs and reducing their recirculation to sites of inflammation in the colon.[1] This reduction in lymphocyte infiltration, particularly of CD4+ T cells, into the colonic lamina propria leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[2][3] Furthermore, SEW2871 has been shown to suppress the phosphorylation of STAT3, a key transcription factor involved in inflammatory signaling pathways.[1] Beyond its immunomodulatory effects, SEW2871 has also been demonstrated to enhance intestinal barrier function by protecting epithelial cells from apoptosis and improving the expression of tight junction proteins.[2]

Signaling Pathway of SEW2871 in Ameliorating Colitis

Caption: Proposed signaling pathway of SEW2871 in colitis.

Experimental Protocols

SEW2871 Treatment in the IL-10-/- Mouse Model of Colitis

The most well-documented use of SEW2871 in experimental colitis is in the IL-10 gene-deficient (IL-10-/-) mouse model. These mice spontaneously develop chronic enterocolitis, providing a relevant model for studying therapies for inflammatory bowel disease.

Materials:

-

SEW2871 (Cayman Chemical or equivalent)

-

Vehicle (e.g., distilled water)

-

IL-10-/- mice (on a C57BL/6 background, typically 8-12 weeks of age with established colitis)

-

Wild-type C57BL/6 mice (as controls)

-

Gavage needles

-

Standard laboratory equipment for animal handling and housing

Protocol:

-

Animal Acclimatization: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for at least one week of acclimatization before the start of the experiment.

-

Group Allocation: Divide the IL-10-/- mice into two groups: a control group receiving the vehicle and a treatment group receiving SEW2871. A third group of wild-type mice can be included as a healthy control.

-

SEW2871 Preparation: Prepare a stock solution of SEW2871 in the chosen vehicle. The final concentration should be calculated to deliver a dose of 20 mg/kg in a suitable volume for oral gavage (e.g., 100-200 µL).

-

Administration: Administer SEW2871 (20 mg/kg) or vehicle to the respective groups daily via oral gavage for a period of 2 weeks.[1][2][3]

-

Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated based on these parameters.

-

Euthanasia and Sample Collection: At the end of the 2-week treatment period, euthanize the mice. Collect blood samples for serum analysis and harvest the colon.

-

Macroscopic Evaluation: Measure the length and weight of the colon.

-

Histological Analysis: Fix a portion of the distal colon in 10% neutral buffered formalin for paraffin embedding. Sections can be stained with hematoxylin and eosin (H&E) to assess inflammation, crypt damage, and cellular infiltration.

-

Biochemical and Molecular Analysis: Snap-freeze portions of the colon in liquid nitrogen for subsequent analysis of:

-

Myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[1]

-

Pro-inflammatory cytokine mRNA (e.g., TNF-α, IFN-γ, IL-1β) and protein levels using qRT-PCR and ELISA, respectively.[1][2]

-

Phosphorylated STAT3 (p-STAT3) levels by Western blotting or immunohistochemistry.[1]

-

Tight junction protein expression (e.g., occludin, ZO-1) by Western blotting or immunofluorescence.[2]

-

Note on Other Colitis Models (DSS and TNBS)

While other S1P receptor modulators have been investigated in dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models, detailed therapeutic protocols for SEW2871 in these models are not as well-established in the currently available scientific literature. The IL-10-/- model remains the primary and most thoroughly described model for evaluating the efficacy of SEW2871 in experimental colitis.

Experimental Workflow

Caption: Experimental workflow for SEW2871 treatment in IL-10-/- mice.

Data Presentation

Table 1: Summary of SEW2871 Dosage and Key Outcomes in the IL-10-/- Colitis Model

| Parameter | Control Group (IL-10-/- + Vehicle) | Treatment Group (IL-10-/- + 20 mg/kg/day SEW2871) | Key Findings | Citations |

| Dosage and Administration | Vehicle (distilled water) via oral gavage for 2 weeks | 20 mg/kg/day via oral gavage for 2 weeks | - | [1],[2],[3] |